Home > Products > Screening Compounds P144806 > GLP-1 receptor agonist 3
GLP-1 receptor agonist 3 -

GLP-1 receptor agonist 3

Catalog Number: EVT-12563088
CAS Number:
Molecular Formula: C31H30FN5O4
Molecular Weight: 555.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Glucagon-like peptide-1 receptor agonist 3 is part of a class of medications known as glucagon-like peptide-1 receptor agonists, which are primarily used in the management of type 2 diabetes mellitus and obesity. These compounds mimic the action of the endogenous hormone glucagon-like peptide-1, enhancing insulin secretion in a glucose-dependent manner while suppressing glucagon release, thus helping to lower blood glucose levels. The therapeutic potential of glucagon-like peptide-1 receptor agonists extends beyond diabetes management, as they are also being explored for cardiovascular health and weight management.

Source

Research on glucagon-like peptide-1 receptor agonists has proliferated, particularly in relation to their efficacy and safety profiles. Clinical studies have demonstrated their effectiveness in lowering hemoglobin A1c levels and promoting weight loss compared to other diabetes medications such as metformin and dipeptidyl peptidase-4 inhibitors . The increasing prevalence of type 2 diabetes has driven interest in these agents, with significant attention given to their dual action on glucose regulation and appetite control .

Classification

Glucagon-like peptide-1 receptor agonist 3 falls under the broader category of incretin mimetics, which are designed to replicate the physiological effects of incretin hormones. These agents can be categorized into two structural classes:

  • Human glucagon-like peptide-1 backbone agents (e.g., liraglutide, dulaglutide)
  • Exendin-4 backbone agents (e.g., exenatide) .
Synthesis Analysis

Methods

The synthesis of glucagon-like peptide-1 receptor agonist 3 typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to form the desired peptide chain. The process often includes:

  1. Preparation of resin: A solid support is functionalized to anchor the first amino acid.
  2. Coupling reactions: Protected amino acids are sequentially added using coupling reagents such as N,N'-diisopropylcarbodiimide.
  3. Deprotection steps: Protecting groups are removed at each stage to allow further coupling.
  4. Cleavage from resin: Once the peptide chain is complete, it is cleaved from the resin and purified using high-performance liquid chromatography.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity. Characterization techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the structure and integrity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of glucagon-like peptide-1 receptor agonist 3 is characterized by a specific sequence of amino acids that confer its biological activity. The structure typically includes:

  • A central core that mimics human glucagon-like peptide-1.
  • Modifications that enhance stability and receptor affinity.

Data

The molecular formula varies depending on specific modifications but generally includes elements such as carbon, hydrogen, nitrogen, oxygen, and sulfur. For example, liraglutide has a molecular weight of approximately 1049.2 g/mol.

Chemical Reactions Analysis

Reactions

Glucagon-like peptide-1 receptor agonist 3 undergoes several key reactions upon administration:

  1. Binding to GLP-1 receptors: The agonist binds to specific receptors on pancreatic beta cells.
  2. Signal transduction pathways: This binding activates intracellular signaling cascades leading to increased insulin secretion.
  3. Inhibition of glucagon secretion: The compound also inhibits glucagon release from alpha cells in the pancreas.

Technical Details

These reactions involve complex biochemical pathways that include cyclic adenosine monophosphate signaling and protein kinase activation, ultimately affecting glucose metabolism and appetite regulation .

Mechanism of Action

Process

The mechanism of action for glucagon-like peptide-1 receptor agonist 3 involves several critical processes:

  1. Insulin secretion enhancement: In response to elevated blood glucose levels, the agonist stimulates pancreatic beta cells to secrete insulin.
  2. Glucagon suppression: It reduces the secretion of glucagon from alpha cells, which decreases hepatic glucose production.
  3. Gastric emptying delay: The compound slows gastric emptying, contributing to prolonged satiety and reduced food intake.

Data

Clinical studies have shown that these mechanisms lead to significant reductions in fasting blood glucose levels and improvements in postprandial glucose control .

Physical and Chemical Properties Analysis

Physical Properties

Glucagon-like peptide-1 receptor agonist 3 is typically administered via subcutaneous injection due to its peptide nature, which limits oral bioavailability. Key physical properties include:

  • Appearance: Usually a lyophilized powder for reconstitution.
  • Solubility: Soluble in aqueous solutions at physiological pH.

Chemical Properties

The chemical stability of glucagon-like peptide-1 receptor agonist 3 can be affected by factors such as temperature and pH levels; thus, it is crucial to store these compounds under controlled conditions to maintain efficacy.

Applications

Scientific Uses

Glucagon-like peptide-1 receptor agonist 3 has several applications in clinical practice:

  • Type 2 diabetes management: Used as a second-line treatment alongside metformin or as monotherapy when metformin is contraindicated.
  • Obesity treatment: Some formulations have been approved for weight management in patients without diabetes.
  • Cardiovascular health: Emerging evidence suggests benefits in reducing cardiovascular risk factors among diabetic patients .

Research continues into additional applications for conditions such as non-alcoholic fatty liver disease and polycystic ovary syndrome .

Molecular Design and Structural Optimization of GLP-1 Receptor Agonist 3

Rational Design Principles for Receptor Target Engagement

GLP-1 receptor agonists (GLP-1 RAs) are engineered to engage the class B G protein-coupled receptor (GPCR) through a two-domain binding model. This involves initial interaction between the agonist's C-terminal helix and the receptor's extracellular domain (ECD), followed by N-terminal penetration into the transmembrane domain (TMD) to stabilize the active conformation [1] [7]. For "Agonist 3" (referring to advanced clinical candidates like danuglipron or retatrutide), design prioritizes:

  • Receptor sensitization: Utilization of positive allosteric modulators (PAMs) like BETP (4-[3-(benzyloxy)phenyl]-2-ethylsulfinyl-6-(trifluoromethyl)pyrimidine) in high-throughput screens to identify weak agonists. BETP lowers the energy barrier for receptor activation, enabling detection of compounds with suboptimal intrinsic efficacy [2] [9].
  • Orthosteric pocket optimization: Small molecules (e.g., danuglipron) target the primate-specific Trp33 residue in the TMD, confirmed via cryo-EM and mutagenesis studies. This residue forms hydrophobic interactions critical for cAMP signaling potency [2] [4].
  • Binding pocket adaptability: Retatrutide's triple agonism (GLP-1R/GIPR/GCGR) exploits conserved salt bridges (e.g., with E6.53b) and receptor-specific residues (e.g., GCGR's Q293ECL2 for hydrogen bonding) to enable multiplexed receptor engagement [4] [6].

Table 1: Key Binding Interactions of GLP-1R Agonists

Residue/RegionFunctionAgonist 3 Interaction
E6.53b (GLP-1R)Salt bridge formationN-terminal nitrogen of Tyr1P anchor
Trp33 (TMD)Primate-specific hydrophobic pocketDanuglipron fluoropyrimidine core
ECL2 (GCGR)Receptor-specific stabilizationHydrogen bond with retatrutide D15P
E/D7.42bConformational activationMutagenesis reduces potency 5–71-fold

Backbone Engineering and Amino Acid Modifications

Backbone optimization focuses on enhancing proteolytic stability, receptor affinity, and signal bias:

  • N-terminal stabilization: Substitution of Ala² with α-aminoisobutyric acid (Aib) in GLP-1-based agonists prevents dipeptidyl peptidase-4 (DPP-4) cleavage. Similarly, exendin-4-derived agonists use Gly² for DPP-4 resistance [7] [8].
  • Helix-inducing residues: Incorporation of Glu³ or Lys³ enhances α-helical propensity in the N-terminal domain, facilitating ECD docking. Retatrutide employs α-methyl-leucine (αMeL) at position 13 to rigidify the mid-region helix, optimizing TMD contacts [4] [5].
  • C-terminal modifications: Truncation of non-critical residues (e.g., Arg³⁶-Gly³⁷ in native GLP-1) reduces synthetic complexity while maintaining efficacy. Mid-chain residues like Phe¹²/Phe²² are conserved for hydrophobic stacking with W39/W72 in ECD [1] [7].

Structure-Activity Relationship (SAR) Profiling

Systematic residue scanning defines pharmacophore requirements:

  • N-terminal SAR: His⁷ is indispensable; Ala substitution abolishes cAMP activation (>300-fold potency loss). Position 8 (Ala/Gly) influences conformational flexibility, with Gly⁸ improving GIPR/GCGR polypharmacology [7] [9].
  • Mid-region SAR: Phe¹² and Tyr¹⁰ form π-stacking with TM1/ECD residues. Mutation to Ala reduces GLP-1R potency 20-fold. Similarly, retatrutide's D9P mutation enhances GCGR engagement via Q374ECL3 hydrogen bonding [4] [6].
  • C-terminal SAR: Leu²⁰ and Asp¹⁵ are critical for ECD anchoring. Ala substitution at Leu²⁰ decreases binding affinity 10-fold, while Asp¹⁵Ala disrupts salt bridges with R299ECL2 [7] [9].

Table 2: Residue-Specific Impact on Agonist Potency

PositionNative ResidueOptimal SubstitutionFunctional Consequence
2Ala (GLP-1)Gly/AibDPP-4 resistance; t₁/₂ extension
7HisConservationEssential for receptor activation
10TyrPheEnhanced hydrophobic packing with TM1
13LeuαMeLHelix stabilization; GCGR potency boost
22PheConservationECD anchoring via W39/W72 interaction

Protraction Strategies for Pharmacokinetic Optimization

Prolonged half-life is achieved through three primary strategies:

  • Fatty acid acylation: Liraglutide-like C16 diacid conjugation enables albumin binding, reducing renal clearance. Semaglutide uses a C18 diacid linked via γ-glutamic acid spacer, extending half-life to 165 hours. Danuglipron incorporates carboxylic acid moieties to lower metabolic clearance [2] [8] [9].
  • Fc fusion: Dulaglutide links GLP-1 RA to IgG4-Fc fragment, exploiting neonatal Fc receptor (FcRn) recycling. This extends half-life to 90 hours by reducing lysosomal degradation [8].
  • Polymer conjugation: Exenatide once-weekly uses poly(D,L-lactide-co-glycolide) microspheres for sustained release. Similarly, albumin-binding tags (e.g., Albiglutide) leverage slow albumin turnover [8] [10].

Table 3: Protraction Technologies and Pharmacokinetic Outcomes

StrategyRepresentative AgonistChemical ApproachHalf-life Extension
Fatty acid acylationSemaglutideC18 diacid + γ-glutamic acid spacer~165 hours
Fc fusionDulaglutideIgG4-Fc fragment fusion~90 hours
Polymer conjugationExenatide ERPLGA microencapsulation~7 days
Small molecule optimizationDanuglipronCarboxylic acid for reduced clearance~4–6 hours (oral)

Advanced triple agonists like retatrutide combine fatty acid acylation (C20 diacid) with sequence modifications to balance receptor potency ratios (GLP-1R:GCGR:GIPR ≈ 0.4:0.3:8.9), enabling once-weekly dosing while maximizing energy expenditure [4] [5] [6].

Properties

Product Name

GLP-1 receptor agonist 3

IUPAC Name

2-[[4-[6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl]piperidin-1-yl]methyl]-3-[[(2R)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid

Molecular Formula

C31H30FN5O4

Molecular Weight

555.6 g/mol

InChI

InChI=1S/C31H30FN5O4/c32-25-14-20(16-33)4-5-23(25)19-41-30-3-1-2-26(35-30)21-8-11-36(12-9-21)18-29-34-27-7-6-22(31(38)39)15-28(27)37(29)17-24-10-13-40-24/h1-7,14-15,21,24H,8-13,17-19H2,(H,38,39)/t24-/m1/s1

InChI Key

HYBAKUMPISVZQP-XMMPIXPASA-N

Canonical SMILES

C1CN(CCC1C2=NC(=CC=C2)OCC3=C(C=C(C=C3)C#N)F)CC4=NC5=C(N4CC6CCO6)C=C(C=C5)C(=O)O

Isomeric SMILES

C1CO[C@H]1CN2C3=C(C=CC(=C3)C(=O)O)N=C2CN4CCC(CC4)C5=NC(=CC=C5)OCC6=C(C=C(C=C6)C#N)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.